REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][nH:5][c:6]2[n:7][cH:8][cH:9][cH:10][c:11]12.[NH4+:13].[OH-:12].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[C:1]([NH2:2])([c:3]1[cH:4][nH:5][c:6]2[n:7][cH:8][cH:9][cH:10][c:11]12)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c[nH]c2ncccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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NC(=O)c1c[nH]c2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |